4-(Allyloxycarbonyl)phenylacetic acid
Description
4-(Allyloxycarbonyl)phenylacetic acid is a phenylacetic acid derivative with an allyloxycarbonyl (CH₂=CHCH₂O-CO-) substituent at the para position of the phenyl ring. The allyloxycarbonyl group is hydrolytically labile under acidic or enzymatic conditions, making it useful for controlled release of the parent carboxylic acid .
Properties
CAS No. |
142650-93-9 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(4-prop-2-enoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C12H12O4/c1-2-7-16-12(15)10-5-3-9(4-6-10)8-11(13)14/h2-6H,1,7-8H2,(H,13,14) |
InChI Key |
BIKRXPVRJQADOE-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC=C(C=C1)CC(=O)O |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)CC(=O)O |
Synonyms |
Benzeneacetic acid, 4-[(2-propenyloxy)carbonyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-(Allyloxycarbonyl)phenylacetic acid with related phenylacetic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Acidity and Reactivity
The allyloxycarbonyl group is an electron-withdrawing substituent due to the ester’s carbonyl moiety. This increases the acidity of the phenylacetic acid’s carboxylic proton compared to unsubstituted phenylacetic acid (pKa ~4.3). For comparison:
- 4-Fluorophenylacetic acid (pKa ~3.8): The electron-withdrawing fluorine atom enhances acidity .
- 4-Hydroxyphenylacetic acid (pKa ~4.6): The electron-donating hydroxyl group reduces acidity .
- 4-(Methylsulfonyl)phenylacetic acid : The strong electron-withdrawing sulfonyl group further lowers pKa (estimated <3.5), enhancing solubility in polar solvents .
The allyl ester in 4-(Allyloxycarbonyl)phenylacetic acid also introduces hydrolytic instability, unlike stable substituents like fluorine or methylsulfonyl. This property is advantageous in prodrugs, where enzymatic cleavage releases the active carboxylic acid .
Physicochemical Properties
| Compound | Substituent | logP (Estimated) | Solubility (Water) | Key Applications |
|---|---|---|---|---|
| Phenylacetic acid | None | 1.4 | Moderate | Fragrances, pharmaceuticals |
| 4-Fluorophenylacetic acid | -F | 1.8 | Low | NSAID intermediates |
| 4-Hydroxyphenylacetic acid | -OH | 0.9 | High | Antibiotic synthesis |
| 4-(Allyloxycarbonyl)phenylacetic acid | -OCO-CH₂CH=CH₂ | 2.2 | Low (ester form) | Prodrugs, polymer chemistry |
| 4-(Methylsulfonyl)phenylacetic acid | -SO₂CH₃ | 0.5 | High | Pharmaceutical impurity control |
logP and solubility estimates are based on substituent contributions (e.g., esters increase logP, while polar groups enhance aqueous solubility).
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